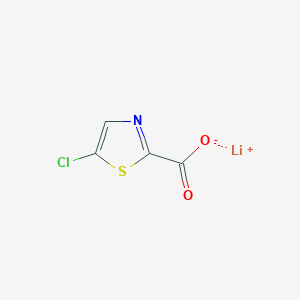

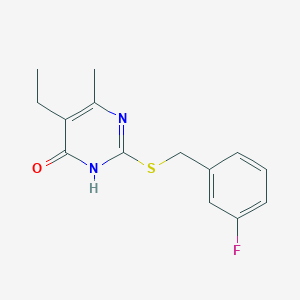

![molecular formula C6H14Cl2N4O B2851726 [1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride CAS No. 2243513-61-1](/img/structure/B2851726.png)

[1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride” is a compound that belongs to the family of pyrazoles . Pyrazoles are organic compounds characterized by a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Some hydrazine-coupled pyrazoles were successfully synthesized .Molecular Structure Analysis

The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific structure of “[1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride” is not available in the search results.Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo various reactions such as [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and acceptorless dehydrogenative coupling reactions .科学研究应用

Antileishmanial and Antimalarial Activities

The compound has shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria. It has been synthesized and evaluated for its in vitro antileishmanial and in vivo antimalarial activities. The studies revealed that certain derivatives of this compound displayed superior activity compared to standard drugs, offering a potential pharmacophore for the development of new treatments .

Synthesis of Bioactive Chemicals

Pyrazole derivatives, including those coupled with hydrazine, are frequently used as scaffolds in the synthesis of bioactive chemicals. They play a significant role in medicinal chemistry and drug discovery due to their diverse pharmacological effects .

Coordination Chemistry

In coordination chemistry, pyrazole-based compounds are utilized for their ability to act as ligands, binding to metal ions. This property is essential for creating complex structures with specific chemical and physical properties .

Organometallic Chemistry

The compound’s utility extends to organometallic chemistry, where it can be involved in the creation of organometallic complexes. These complexes are crucial for catalysis and the development of new materials .

Agrochemistry

In agrochemistry, pyrazole derivatives are explored for their potential use as pesticides or herbicides. Their structural versatility allows for the design of compounds that can target specific pests or weeds .

Molecular Docking Studies

Molecular docking studies utilize compounds like EN300-6489477 to predict the interaction and affinity between drugs and their protein targets. This is vital for understanding the mechanism of action and for designing more effective drugs .

Green Chemistry Applications

The synthesis of pyrazole derivatives, including hydrazine-coupled ones, is being adapted to green chemistry principles. This involves using environmentally benign methods and sustainable practices to minimize the impact on the environment .

Pharmaceutical Research

The compound is a subject of ongoing pharmaceutical research, where it is being investigated for its therapeutic potential against various diseases. Its role in the development of new drugs is a testament to its importance in health-related applications .

属性

IUPAC Name |

[1-(2-methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O.2ClH/c1-11-5-4-10-3-2-6(8-7)9-10;;/h2-3H,4-5,7H2,1H3,(H,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARCLZHZVYTTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC(=N1)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2851644.png)

![4-{[2-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2851646.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2851650.png)

![3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2851655.png)

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2851658.png)

![N-ethyl-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2851664.png)